molecular formula C7H13Cl2N3O2 B2860733 2-Amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride CAS No. 2287265-71-6

2-Amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride

Cat. No.: B2860733
CAS No.: 2287265-71-6
M. Wt: 242.1
InChI Key: KIKCXEXZJPYGGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride is a chemical compound with the molecular formula C7H13Cl2N3O2 It is a derivative of butanoic acid, featuring an amino group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(1H-pyrazol-4-yl)butanoic acid with ammonia or an amine source in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification steps to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and development .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrazolyl butanoic acid derivatives .

Scientific Research Applications

2-Amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Biological Activity

2-Amino-4-(1H-pyrazol-4-yl)butanoic acid; dihydrochloride (CAS No. 2287265-71-6) is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, which include an amino group and a pyrazole moiety, making it a valuable scaffold in medicinal chemistry and biological research.

Molecular Structure

  • Molecular Formula : C8_8H14_{14}Cl2_2N3_3O2_2
  • Molecular Weight : 256.13 g/mol
  • Physical State : Dihydrochloride salt form, typically appears as a white crystalline solid.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(1H-pyrazol-4-yl)butanoic acid with ammonia or an amine under reflux conditions, followed by purification to yield the dihydrochloride salt.

The biological activity of 2-Amino-4-(1H-pyrazol-4-yl)butanoic acid; dihydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The binding of this compound to specific sites can modulate enzymatic activity and influence signaling pathways, leading to diverse biological effects .

Potential Therapeutic Applications

Research indicates that this compound may have applications in several therapeutic areas:

  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated.
  • Receptor Modulation : The compound may act as a ligand for certain receptors, potentially influencing physiological responses .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Enzyme Inhibition Studies : A study demonstrated that derivatives of pyrazole compounds, including 2-Amino-4-(1H-pyrazol-4-yl)butanoic acid; dihydrochloride, showed promising results as selective inhibitors of sodium channels (NaV1.7), which are implicated in pain signaling pathways .
  • Anti-inflammatory Potential : Preliminary research suggests that compounds with similar structures exhibit anti-inflammatory properties, indicating that 2-Amino-4-(1H-pyrazol-4-yl)butanoic acid; dihydrochloride may also possess such activities .
  • Cancer Research : Investigations into the role of pyrazole derivatives in cancer therapy have highlighted their potential as therapeutic agents due to their ability to interfere with tumor growth mechanisms .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-(1H-pyrazol-4-yl)butanoic acidLacks amino groupModerate enzyme inhibition
2-Amino-4-(1-methylpyrazol-4-yl)butanoic acidMethyl substitution on pyrazoleEnhanced receptor binding
2-Amino-4-(1-phenyl-1H-pyrazol-4-yl)butanoic acid hydrochloridePhenyl substitutionPotent anti-inflammatory effects

The uniqueness of 2-Amino-4-(1H-pyrazol-4-yl)butanoic acid; dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.2ClH/c8-6(7(11)12)2-1-5-3-9-10-4-5;;/h3-4,6H,1-2,8H2,(H,9,10)(H,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKCXEXZJPYGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CCC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.